![molecular formula C19H17F4NO B3074872 N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide CAS No. 1024136-82-0](/img/structure/B3074872.png)
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Übersicht
Beschreibung
The compound “3-Fluoro-5-(trifluoromethyl)phenylboronic acid” is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It is used in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Synthesis Analysis
While specific synthesis methods for “N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide” were not found, benzoic acid derivatives like “3-Fluoro-5-(trifluoromethyl)benzoic acid” can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Molecular Structure Analysis
The molecular formula for “3-Fluoro-5-(trifluoromethyl)phenylboronic acid” is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-5-(trifluoromethyl)phenylboronic acid” include a melting point of 175°C to 180°C . It appears as a white to cream powder .Wirkmechanismus
Mode of Action
The presence of the trifluoromethyl group in the compound suggests that it may have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. For instance, some compounds with a trifluoromethyl group have been found to interact with the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in the transmission of pain signals in the nervous system .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the compound’s lipophilicity, which could influence its absorption and distribution within the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, exposure to moist air or water could potentially affect the stability of the compound . Furthermore, the compound’s efficacy could be influenced by the presence of other molecules in the environment that may compete for the same biological targets.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide is its high selectivity for mu-opioid receptors, which allows researchers to study the specific effects of mu-opioid receptor activation without confounding effects from other opioid receptors. In addition, this compound is a highly potent antagonist, meaning that very low concentrations can be used to achieve complete receptor blockade. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide. One area of interest is the role of mu-opioid receptors in the development of opioid addiction and the potential use of this compound as a therapeutic agent for opioid addiction. Another area of interest is the role of mu-opioid receptors in pain processing and the potential use of this compound as a tool for developing novel analgesics. Finally, there is ongoing research on the development of more potent and selective mu-opioid receptor antagonists based on the structure of this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide has been widely used in scientific research to study the role of mu-opioid receptors in various physiological and pathological processes. It has been shown to be a highly selective antagonist of mu-opioid receptors, meaning that it blocks the activity of these receptors without affecting other opioid receptors. This property has made this compound an invaluable tool for studying the specific effects of mu-opioid receptor activation in various tissues and organ systems.
Safety and Hazards
The compound “3-Fluoro-5-(trifluoromethyl)phenyl isocyanate” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO/c20-15-10-14(19(21,22)23)11-16(12-15)24-17(25)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDUYBAUFZCYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154907 | |
| Record name | N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1024136-82-0 | |
| Record name | N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024136-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



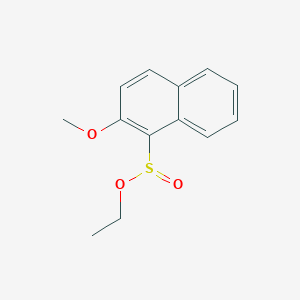
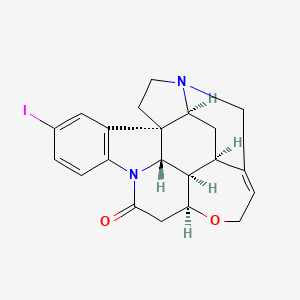
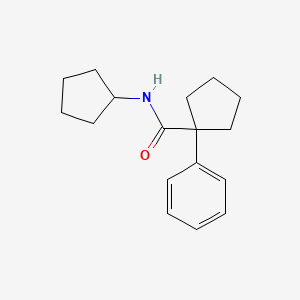
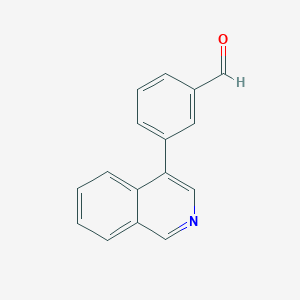
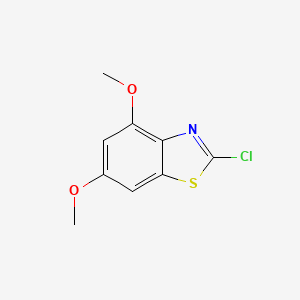
![4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3074812.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)
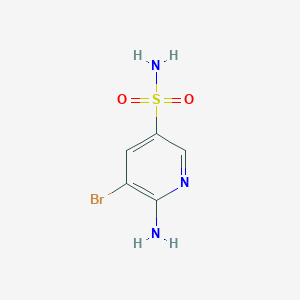

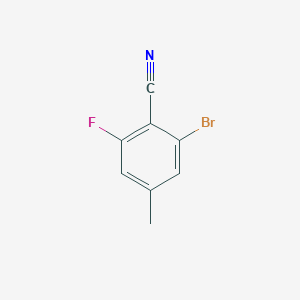
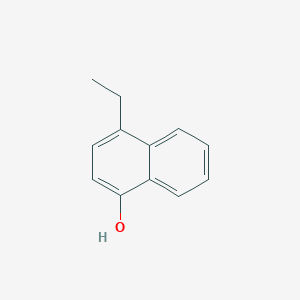

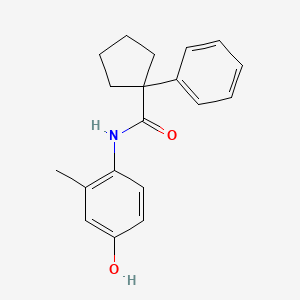
![Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B3074876.png)